
Baptifoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Baptifoline involves several steps, starting from basic organic compounds. The key steps include:
Formation of the quinolizidine ring: This is typically achieved through a cyclization reaction involving a suitable precursor.
Fusion of pyridine rings: The pyridine rings are introduced through a series of condensation reactions.
Final cyclization: The final step involves the cyclization to form the tetracyclic structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Selection of high-purity starting materials: Ensuring the purity of starting materials is crucial for the efficiency of the synthesis.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Baptifoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on the this compound molecule.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Baptifoline has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Baptifoline involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to receptors: this compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Modulating enzyme activity: It may inhibit or activate certain enzymes, thereby influencing various biochemical pathways.
Altering gene expression: this compound may affect the expression of specific genes, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
Anagyrine: Another alkaloid with a similar tetracyclic structure.
Lupanine: A related alkaloid with a quinolizidine core.
Sparteine: An alkaloid with a similar nitrogen-containing ring system.
Uniqueness of Baptifoline
This compound is unique due to its specific tetracyclic structure and the presence of multiple stereocenters, which contribute to its distinct chemical and biological properties. Its unique structure allows it to interact with molecular targets in a specific manner, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
732-50-3 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
(1R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h1-3,10-12,14,18H,4-9H2/t10-,11-,12-,14-/m1/s1 |
InChI 键 |
AOOCSKCGZYCEJX-HKUMRIAESA-N |
SMILES |
C1CN2CC3CC(C2CC1O)CN4C3=CC=CC4=O |
手性 SMILES |
C1CN2C[C@H]3C[C@@H]([C@H]2C[C@@H]1O)CN4C3=CC=CC4=O |
规范 SMILES |
C1CN2CC3CC(C2CC1O)CN4C3=CC=CC4=O |
熔点 |
210 °C |
物理描述 |
Solid |
同义词 |
baptifoline |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


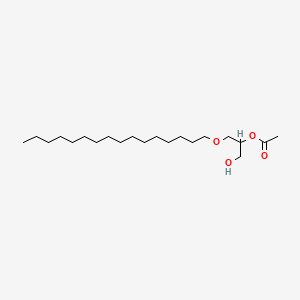
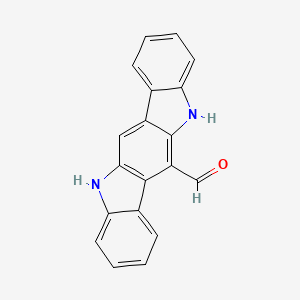

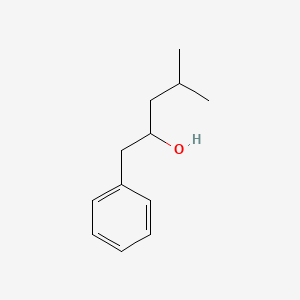
![(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene](/img/structure/B1196280.png)
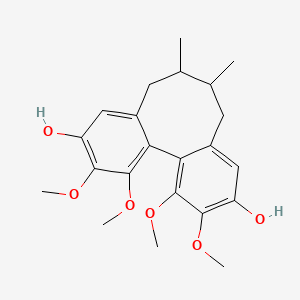
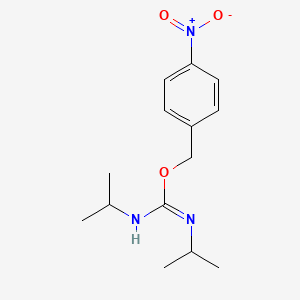
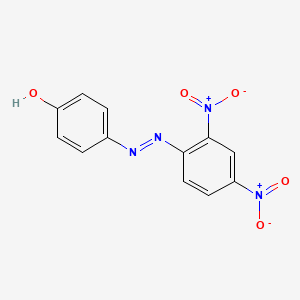
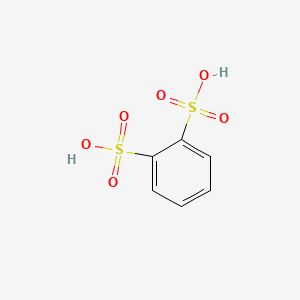
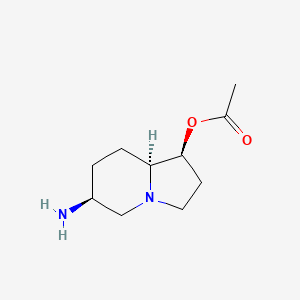
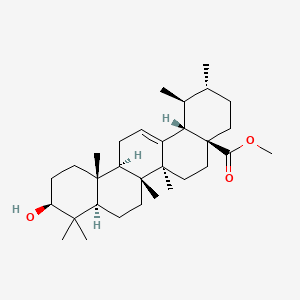
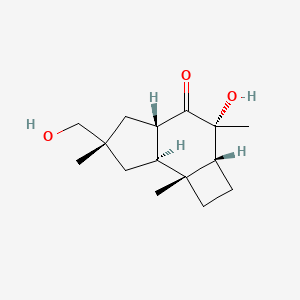
![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
![3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1196294.png)
